1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Overview
Description
1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The presence of a fluorophenyl group and a carbaldehyde group in this compound makes it a valuable intermediate in various chemical syntheses and applications.
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that similar compounds, such as vonoprazan fumarate, work by competitively inhibiting the proton pump (h+, k±atpase) in a reversible manner .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The mean apparent terminal half-life of the drug is approximately 7.7 h in healthy adults .
Result of Action
Similar compounds have been found to have diverse biological activities, suggesting that this compound may also have a broad range of effects .
Action Environment
It’s worth noting that the success of similar reactions, such as the suzuki–miyaura (sm) cross-coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Analysis
Biochemical Properties
It is known that pyrrole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Therefore, it is plausible that 1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde may interact with a variety of enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
Based on its structural similarity to other pyrrole derivatives, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is possible that it interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins and may have effects on its localization or accumulation .
Preparation Methods
The synthesis of 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with 2,5-dimethylpyrrole in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like acetonitrile or dichloromethane. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product with high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the reaction. Additionally, the use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound .
Chemical Reactions Analysis
1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the aldehyde group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols.
Scientific Research Applications
1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Comparison with Similar Compounds
1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be compared with other similar compounds, such as:
2-Fluorodeschloroketamine: This compound is a dissociative anesthetic related to ketamine, with a similar fluorophenyl group but different core structure.
Indole Derivatives: These compounds share a similar aromatic ring structure and exhibit diverse biological activities, including antiviral and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(2-fluorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-9-7-11(8-16)10(2)15(9)13-6-4-3-5-12(13)14/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMIXYYZKHFFFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355978 | |
Record name | 1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153881-54-0 | |
Record name | 1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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